3-(2-Amino-3-pyridyl)acrylic acid

Descripción general

Descripción

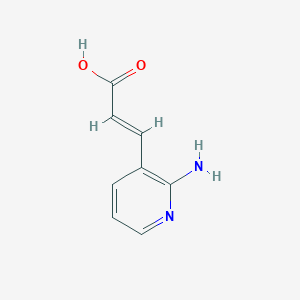

3-(2-Amino-3-pyridyl)acrylic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a 2-amino-3-pyridyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(2-Amino-3-pyridyl)acrylic acid can be synthesized through a multi-step process:

Starting Material: The synthesis begins with pyridine-2-carboxaldehyde and glycine.

Intermediate Formation: Pyridine-2-carboxaldehyde reacts with glycine to form 2-(2-amino-3-pyridyl)acetic acid.

Final Product: The intermediate undergoes acylation with acrylic acid to yield this compound[][2].

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including condensation reactions and acylation, under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Amino-3-pyridyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

3-(2-Amino-3-pyridyl)acrylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential anti-tumor and anti-inflammatory properties[][2].

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-Amino-3-pyridyl)acrylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Pyridyl)acrylic acid: Similar structure but with the pyridyl group at a different position.

Indole derivatives: Share similar biological activities and synthetic routes.

Uniqueness

3-(2-Amino-3-pyridyl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

3-(2-Amino-3-pyridyl)acrylic acid is a synthetic compound notable for its unique structural features, which include an amino group and a carboxylic acid moiety attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2, with a molecular weight of 164.16 g/mol. Its structure can be represented as follows:

The compound features a pyridine ring substituted at the 2-position with an amino group (-NH2) and at the 3-position with an acrylic acid moiety (-C(=CH2)COOH). This arrangement is significant as it influences the compound's reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant activity . The presence of both amino and carboxylic functional groups contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymatic pathways, although detailed mechanisms remain to be elucidated. The presence of the pyridine ring is thought to facilitate binding to enzyme active sites, potentially altering enzyme kinetics.

Synthesis and Derivatives

This compound can be synthesized through the Knoevenagel condensation reaction , typically involving 2-aminopyridine-3-carboxaldehyde and malonic acid. This synthetic pathway not only yields the desired compound but also allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Study on Antioxidant Properties

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that this compound effectively scavenged free radicals, demonstrating a dose-dependent response. The IC50 value was found to be significantly lower than many known antioxidants, suggesting superior efficacy in certain contexts.

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. The compound showed promising results as an inhibitor of certain key enzymes, potentially paving the way for therapeutic applications in metabolic disorders.

Comparative Analysis of Biological Activity

| Compound | Antioxidant Activity | Enzyme Interaction | Potential Applications |

|---|---|---|---|

| This compound | High | Moderate | Antioxidants, enzyme inhibitors |

| Other Pyridine Derivatives | Variable | Low to Moderate | Varies by specific structure |

Propiedades

IUPAC Name |

3-(2-aminopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVFKTUMTYXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694540 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773131-96-7 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.